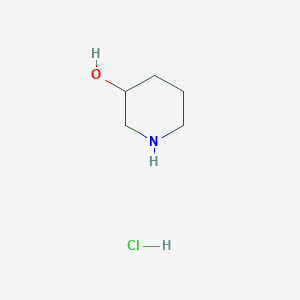
3-Hydroxypiperidine hydrochloride
Overview
Description
3-Hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C5H11NO · HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of various compounds, including istaroxime analogues, which are known to inhibit na+, k+ - atpase .
Mode of Action
For instance, it has been used in the synthesis of Istaroxime analogues, which inhibit Na+, K+ - ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across cell membranes .
Biochemical Pathways
Its derivatives have been implicated in the inhibition of na+, k+ - atpase, which plays a vital role in the sodium-potassium pump, a critical biochemical pathway in cellular function .
Result of Action
Its role as a reactant in the synthesis of various compounds suggests that it may contribute to the biological activities of these compounds .
Biochemical Analysis
Biochemical Properties
3-Hydroxypiperidine hydrochloride is involved in various biochemical reactions. It has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products using miniaturised-SYNthesis and Total Analysis System (μSYNTAS)
Molecular Mechanism
It’s known to participate in the synthesis of various compounds through reactions such as reductive amination of carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidine hydrochloride can be synthesized through various methods. One common approach involves the ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water under the action of an inorganic alkali . This method is advantageous due to its simplicity, high reaction conversion rate, and suitability for industrial production.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as mentioned above. The process involves the use of readily available raw materials and does not require expensive catalysts, making it cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: For example, oxidation with iodosylbenzene can yield 2-pyrrolidinone.
Reductive Amination: This compound can be used in highly chemoselective reductive amination of carbonyl compounds.
Substitution Reactions: It can react with 4-bromoquinoline to form 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol.
Common Reagents and Conditions:
Oxidation: Iodosylbenzene in water.
Reductive Amination: Carbonyl compounds under chemoselective conditions.
Substitution: 4-bromoquinoline in an appropriate solvent.
Major Products:
2-Pyrrolidinone: from oxidation.
Piperidine nucleoside analogs: from reductive amination.
Substituted quinoline derivatives: from substitution reactions.
Scientific Research Applications
3-Hydroxypiperidine hydrochloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 4-Hydroxypiperidine
- 4-Piperidone monohydrate hydrochloride
- 1-Boc-4-piperidone
- N-Methyl-4-piperidinol
- 4-Aminopiperidine
Comparison: 3-Hydroxypiperidine hydrochloride is unique due to its specific hydroxyl group position on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Compared to 4-Hydroxypiperidine, it has different reactivity patterns in oxidation and substitution reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECDMDGMKPUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64051-79-2 | |
| Record name | 3-Hydroxypiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64051-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-3-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Hydroxypiperidine hydrochloride be used as a starting material for complex molecule synthesis?
A: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it's a key starting material in the enantioselective total synthesis of (+)-Aloperine, a naturally occurring alkaloid. [] The synthesis leverages the chiral center already present in this compound, allowing for the controlled construction of the aloperine structure through a series of reactions, including a crucial intramolecular Diels-Alder reaction. [] This example highlights the utility of this compound in synthesizing complex natural products with potential biological activities.
Q2: Is there a method to transform cyclic structures containing this compound into linear molecules?
A: Yes, Ruthenium tetroxide (RuO4) oxidation effectively cleaves the carbon-carbon double bond within cyclic ene-carbamates derived from this compound. [] This reaction yields ω-(N-formylamino)carboxylic acids. [] This oxidative cleavage provides a pathway for converting cyclic structures containing this compound into valuable linear molecules suitable for further synthetic modifications.
Q3: Beyond the synthesis of natural products, are there other applications for compounds derived from this compound?
A: Yes, the RuO4 oxidation of cyclic ene-carbamates derived from (3R)-3-Hydroxypiperidine hydrochloride provides a route to N-Boc 4-aminobutyric acids. [] These compounds are further transformed into (3R)-4-amino-3-hydroxybutyric acid, a crucial intermediate in the synthesis of L-carnitine. [] L-carnitine is essential for fatty acid metabolism and has various clinical applications. This example showcases the potential of this compound derivatives in medicinal chemistry and drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















